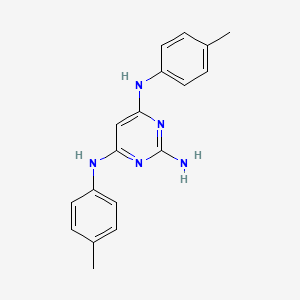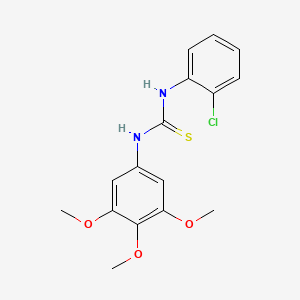![molecular formula C19H20BNO2S B10868409 {3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron](/img/structure/B10868409.png)
{3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron is a complex organoboron compound with a molecular formula of C19H20BNO2S . This compound is notable for its unique structure, which includes both boron and sulfur atoms, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of {3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron typically involves the reaction of diphenylboronic acid with a suitable ligand that contains amino, methylsulfanyl, and methylene groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different boron-containing products.
Reduction: Reduction reactions can modify the boron center, leading to different derivatives.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions, often using reagents like halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-boron bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which {3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron exerts its effects involves its interaction with molecular targets through its boron and sulfur atoms. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and proteins involved in cellular signaling .
Comparación Con Compuestos Similares
Compared to other boron-containing compounds, {3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron is unique due to its combination of amino, methylsulfanyl, and methylene groups. Similar compounds include:
Phenylboronic acid: Lacks the sulfur and amino groups, making it less versatile in certain reactions.
Boron trifluoride: A simpler boron compound used in different types of reactions but lacks the complex structure of this compound.
This uniqueness allows this compound to be used in a wider range of applications and makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C19H20BNO2S |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
1-(6-methyl-4-methylsulfanyl-2,2-diphenyl-1-oxa-3-azonia-2-boranuidacyclohexa-3,5-dien-5-yl)ethanone |
InChI |
InChI=1S/C19H20BNO2S/c1-14(22)18-15(2)23-20(21-19(18)24-3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,21H,1-3H3 |
Clave InChI |
IVXYAHKKLXMDIM-UHFFFAOYSA-N |
SMILES canónico |
[B-]1([NH+]=C(C(=C(O1)C)C(=O)C)SC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10868332.png)
![2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(4-methylphenyl)acetamide](/img/structure/B10868336.png)
![4-chloro-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B10868340.png)
![4-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10868345.png)
![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(4-methoxyphenoxy)propan-2-yl 4-methoxybenzoate](/img/structure/B10868350.png)
![Ethyl 4-methyl-2-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10868368.png)

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B10868376.png)
![5,7-dimethyl-2-(morpholin-4-yl)-2-(trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B10868378.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B10868393.png)
![2-[(4-methoxyphenoxy)methyl]-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868411.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868415.png)

